(2Z)-5-(hydroxymethyl)-8-methyl-2-{[4-(propan-2-yl)phenyl]imino}-2H-pyrano[2,3-c]pyridine-3-carbothioamide
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Overview
Description
(2Z)-5-(hydroxymethyl)-8-methyl-2-{[4-(propan-2-yl)phenyl]imino}-2H-pyrano[2,3-c]pyridine-3-carbothioamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-5-(hydroxymethyl)-8-methyl-2-{[4-(propan-2-yl)phenyl]imino}-2H-pyrano[2,3-c]pyridine-3-carbothioamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrano[2,3-c]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a pyridine derivative and an aldehyde or ketone.
Introduction of the Hydroxymethyl Group: This step involves the addition of a hydroxymethyl group to the pyrano[2,3-c]pyridine core, which can be accomplished through a hydroxymethylation reaction.
Formation of the Imino Group: The imino group can be introduced through a condensation reaction with an appropriate amine or imine precursor.
Addition of the Carbamothioamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or aldehyde derivative.
Reduction: The imino group can be reduced to form an amine derivative.
Substitution: The compound can undergo substitution reactions at various positions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution.
Major Products
Oxidation: Carboxylic acid or aldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives, depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-5-(hydroxymethyl)-8-methyl-2-{[4-(propan-2-yl)phenyl]imino}-2H-pyrano[2,3-c]pyridine-3-carbothioamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound may be studied for its potential biological activity. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound may have potential therapeutic applications. Its ability to interact with specific molecular targets could make it useful in the treatment of certain diseases or conditions.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties may offer advantages in various industrial applications.
Mechanism of Action
The mechanism of action of (2Z)-5-(hydroxymethyl)-8-methyl-2-{[4-(propan-2-yl)phenyl]imino}-2H-pyrano[2,3-c]pyridine-3-carbothioamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2Z)-5-(hydroxymethyl)-8-methyl-2-{[4-(propan-2-yl)phenyl]imino}-2H-pyrano[2,3-c]pyridine-3-carbothioamide: The compound itself.
Other Pyrano[2,3-c]pyridine Derivatives: Compounds with similar core structures but different functional groups.
Thiocarbamate Derivatives: Compounds with similar carbamothioamide groups but different core structures.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications. Its structure allows for unique interactions with molecular targets, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
5-(hydroxymethyl)-8-methyl-2-(4-propan-2-ylphenyl)iminopyrano[2,3-c]pyridine-3-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-11(2)13-4-6-15(7-5-13)23-20-17(19(21)26)8-16-14(10-24)9-22-12(3)18(16)25-20/h4-9,11,24H,10H2,1-3H3,(H2,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRODBIWYIRPZQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC(=NC3=CC=C(C=C3)C(C)C)C(=C2)C(=S)N)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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